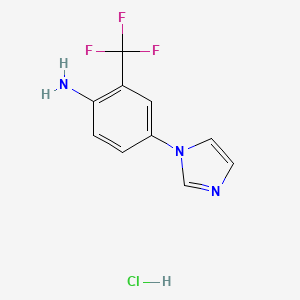

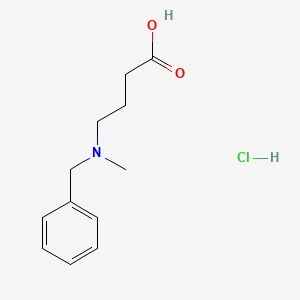

4-Imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Chemical Reactions Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Wissenschaftliche Forschungsanwendungen

Phase Behavior and Applications

Research has focused on the phase behavior of imidazolium-based ionic liquids with several aliphatic and aromatic solutes, exploring their potential applications in solvent properties modification and separation processes. Ionic liquids featuring imidazole derivatives exhibit remarkable solvent abilities, influenced by the anion type (bistriflamide or triflate), suggesting their use in environmentally friendly solvent systems for various applications, including separation and extraction from aqueous solutions or original matrices (Visak et al., 2014).

Pharmacophore Design

Imidazole scaffolds, specifically tri- and tetra-substituted imidazoles, are identified as selective inhibitors for the p38 mitogen-activated protein kinase, which is implicated in proinflammatory cytokine release. The design and synthesis of these inhibitors demonstrate their potential in addressing inflammatory responses, highlighting the significance of imidazole derivatives in medicinal chemistry (Scior et al., 2011).

Corrosion Inhibition

Imidazoline and its derivatives are extensively used as corrosion inhibitors due to their effective adsorption onto metal surfaces, low toxicity, and environmental friendliness. The review emphasizes their applications in the petroleum industry, suggesting potential for further research in enhancing the effectiveness of imidazole-based corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Antimicrobial Activities

Imidazole is a key component in the synthesis of antifungal drugs and pesticides, demonstrating significant antimicrobial resistance. This review supports the synthesis of more imidazole derivatives to combat the growth of new strains of organisms, underscoring the biological significance of imidazole in developing new antimicrobial agents (2022).

Synthesis and Transformation

The synthesis and chemical transformation of imidazole derivatives, particularly focusing on 4-phosphorylated 1,3-azoles, reveal their chemical and biological properties. This includes their use in generating compounds with insectoacaricidal, anti-blastic, and other types of activity, highlighting the versatility of imidazole derivatives in synthetic and medicinal chemistry (Abdurakhmanova et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds, such as arylimidazole derivatives, are known to interact with iridium (ir) in the synthesis of homoleptic imidazole-type iridium triplet emitters .

Mode of Action

The compound interacts with its targets through the coordination of the imidazole and the aryl group to the iridium metal centre . The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), enabling a blue shift in the photoluminescent emission .

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of semiconducting organometallic complexes in the application of oleds as phosphorescent active layer materials .

Result of Action

The result of the compound’s action is a blue shift in the photoluminescent emission, which is used in the application of OLEDs as phosphorescent active layer materials . This is achieved through the coordination of the imidazole and the aryl group to the iridium metal centre .

Action Environment

It’s known that similar compounds are used in conjunction with other building block ligands, ie, pyridylpyrazoles for adjusting the light-emitting colours of the active layer emitters .

Eigenschaften

IUPAC Name |

4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYYKXWFEIKBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2839319.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2839321.png)

![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)

![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)

![[(2-Aminobenzothiazol-6-yl)sulfonyl]prop-2-enylamine](/img/structure/B2839337.png)